

Thermodynamic Properties of Aqueous Methylamine Hydrochloride: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Methylamine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous solutions of **methylamine** hydrochloride (CH₃NH₃Cl). Due to its relevance in various chemical and pharmaceutical contexts, understanding its behavior in aqueous environments is crucial for process design, formulation development, and fundamental research. This document synthesizes available experimental data, outlines detailed experimental protocols for key thermodynamic measurements, and presents logical relationships through diagrams.

Physicochemical Data

Methylamine hydrochloride is a salt that dissociates in water to form the methylammonium cation (CH₃NH₃+) and the chloride anion (Cl⁻). Its interactions with water molecules govern the thermodynamic properties of the resulting solutions.

Density, Viscosity, and Derived Properties

Experimental data for the density, viscosity, and ultrasonic velocity of aqueous **methylamine** hydrochloride solutions have been reported at 298.15 K and 300.15 K.[1] These fundamental properties are essential for calculating other thermodynamic parameters that shed light on solute-solvent and solute-solute interactions.



Table 1: Experimental Density, Viscosity, and Ultrasonic Velocity of Aqueous **Methylamine** Hydrochloride Solutions[1]

Molality (mol/kg)	Temperature (K)	Density (kg/m ³)	Viscosity (Pa·s)	Ultrasonic Velocity (m/s)
0.1	298.15	996.433	0.958	1500.731
0.3	298.15	1000.100	0.999	1510.429
0.5	298.15	1002.036	1.037	1520.870
0.7	298.15	1004.481	1.068	1531.457
0.9	298.15	1006.926	1.087	1541.557
0.1	300.15	966.003	0.929	1503.144
0.3	300.15	999.567	0.938	1513.485
0.5	300.15	1002.010	0.965	1524.590
0.7	300.15	1003.741	0.996	1534.599
0.9	300.15	1007.610	1.026	1545.379

From this primary data, several other thermodynamic properties can be derived, including apparent molar volume, which is crucial for understanding the volume changes upon dissolution and the interactions between the solute and solvent.

Apparent Molar Volume

The apparent molar volume (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

 $V_{\phi} \mathsf{V} \mathsf{\varphi}$

) is a thermodynamic property that reflects the volume occupied by a mole of solute in a solution. It can be calculated from the density of the solution and the pure solvent.

Table 2: Calculated Apparent Molar Volumes of Aqueous **Methylamine** Hydrochloride



Molality (mol/kg)	Temperature (K)	Apparent Molar Volume, ngcontent-ng- c4139270029="" _nghost- ng-c4104608405="" class="inline ng-star- inserted">	
		V_{ϕ} V $oldsymbol{\phi}$	
		(cm³/mol)	
0.1	298.15	53.68	
0.3	298.15	53.51	
0.5	298.15	53.40	
0.7	298.15	53.25	
0.9	298.15	53.11	
0.1	300.15	86.63	
0.3	300.15	54.02	
0.5	300.15	53.49	
0.7	300.15	53.30	
0.9	300.15	52.99	

Note: The apparent molar volumes were calculated using the density data from Table 1 and the density of pure water at the respective temperatures.

Heat Capacity

Direct experimental data for the apparent molar heat capacity of aqueous **methylamine** hydrochloride solutions are not readily available in the reviewed literature. However, this is a critical parameter for understanding the temperature dependence of enthalpy and for modeling heat transfer in processes involving these solutions. For analogous compounds like propylamine hydrochloride, apparent molar heat capacities have been measured at elevated temperatures and pressures.



Enthalpy of Solution and Dilution

The enthalpy of solution, the heat change associated with dissolving a substance, and the enthalpy of dilution, the heat change upon diluting a solution, are key thermodynamic parameters. While specific data for **methylamine** hydrochloride is scarce, the standard molar enthalpy of formation for the solid is reported as -297.9 kJ/mol. For the analogous ammonium chloride, the molar heat of solution is +14.7 kJ/mol, indicating an endothermic process.

Activity Coefficients

Activity coefficients are essential for relating the thermodynamic activity of a solute to its concentration, providing a measure of the non-ideal behavior of the solution. Some data for the activity coefficients of **methylamine** hydrochlorides have been derived from freezing point depression measurements.

Experimental Protocols

This section details the methodologies for determining the key thermodynamic properties of aqueous **methylamine** hydrochloride.

Density Measurement using a Pycnometer

Objective: To accurately determine the density of aqueous **methylamine** hydrochloride solutions at various concentrations and temperatures.

Apparatus:

- Pycnometer (a glass flask of a specific, accurately known volume)
- Analytical balance (accurate to ±0.0001 g)
- Constant temperature water bath (±0.01 K)
- Thermometer
- Volumetric flasks and pipettes for solution preparation

Procedure:



 Cleaning and Calibration: The pycnometer is thoroughly cleaned with deionized water and a suitable solvent (e.g., acetone) and dried completely. Its empty mass (ngcontent-ngc4139270029=""_nghost-ng-c4104608405="" class="inline ng-star-inserted">

$$m_{pvc}$$
 mpyc

) is accurately determined using the analytical balance. The pycnometer is then filled with deionized water and placed in the constant temperature water bath until thermal equilibrium is reached. The volume of the pycnometer (ngcontent-ng-c4139270029=""_nghost-ng-c4104608405="" class="inline ng-star-inserted">

$$V_{pyc}$$
 Vpyc

) is then calibrated at each desired temperature using the known density of water.

- Solution Preparation: A series of aqueous methylamine hydrochloride solutions of known molality are prepared by accurately weighing the salt and deionized water.
- Measurement: The pycnometer is filled with the sample solution and allowed to equilibrate in the constant temperature water bath. The mass of the filled pycnometer (ngcontent-ngc4139270029=""_nghost-ng-c4104608405="" class="inline ng-star-inserted">

$$m_{sol}$$
msol

) is then measured.

Calculation: The density of the solution (ngcontent-ng-c4139270029=""_nghost-ng-c4104608405="" class="inline ng-star-inserted">

$$\varrho_{sol}$$
 ρ sol

) is calculated using the formula: ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

$$\varrho_{sol} = (m_{sol} - m_{pyc})/V_{pyc} \, \rho sol = (msol-mpyc)/Vpyc$$

Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)



Objective: To determine the specific heat capacity of aqueous **methylamine** hydrochloride solutions.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed sample pans (e.g., aluminum)
- Analytical balance

Procedure:

- Calibration: The DSC instrument is calibrated for temperature and heat flow using a standard material with a known melting point and enthalpy of fusion (e.g., indium). A baseline is established by running the empty sample and reference pans through the desired temperature program.
- Sample Preparation: A small, accurately weighed amount of the aqueous **methylamine** hydrochloride solution is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.
- Measurement: The sample and reference pans are placed in the DSC cell. The system is then subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-10 K/min) over the desired temperature range.
- Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The specific heat capacity of the solution (ngcontent-ngc4139270029=""_nghost-ng-c4104608405="" class="inline ng-star-inserted">

$$c_{p,sol} \operatorname{cp}, \operatorname{sol}$$

) is determined by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.

Enthalpy of Solution/Dilution Measurement using Isothermal Titration Calorimetry (ITC)



Objective: To measure the heat changes associated with the dissolution or dilution of **methylamine** hydrochloride in water.

Apparatus:

- Isothermal Titration Calorimeter (ITC)
- Syringe for injection
- · Sample cell

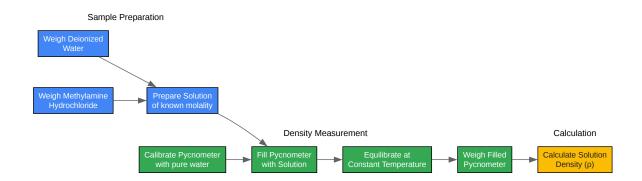
Procedure:

- Instrument Preparation: The ITC instrument is cleaned and thermally equilibrated at the desired temperature.
- Sample Loading: For enthalpy of solution, the sample cell is filled with deionized water, and a
 concentrated stock solution of **methylamine** hydrochloride is loaded into the injection
 syringe. For enthalpy of dilution, the sample cell contains a solution of known concentration,
 and the syringe contains the same solution at a lower concentration or pure water.
- Titration: A series of small, precise injections of the syringe contents into the sample cell are performed. The heat change associated with each injection is measured by the instrument.
- Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change for each injection. These values are then analyzed to determine the molar enthalpy of solution or dilution.

Visualizations of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the relationships between different thermodynamic properties.

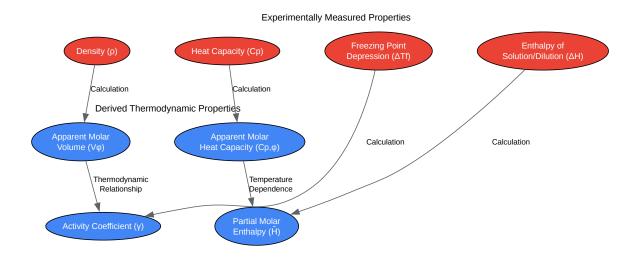




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Figure 1: Experimental workflow for density measurement.





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Figure 2: Relationship between experimental and derived properties.

Conclusion

This technical guide has summarized the available thermodynamic data for aqueous **methylamine** hydrochloride and provided detailed experimental protocols for the determination of key properties. While experimental data exists for density and viscosity at specific temperatures, further research is needed to populate a comprehensive dataset for properties such as apparent molar heat capacity and enthalpy of solution and dilution over a wider range of temperatures and concentrations. The methodologies and relationships outlined herein provide a robust framework for researchers and professionals in drug development and other scientific fields to further investigate and utilize the thermodynamic properties of this important compound.



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References

- 1. ijrat.org [ijrat.org]
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